Stereochemical Identity and Enantiomeric Purity vs. Racemic or Diastereomeric Alternatives
The target compound is the defined single enantiomer (4S,8aR). Commercial specifications list a purity of 98% . In contrast, the corresponding racemate or the opposite enantiomer (4R,8aS, CAS 2416219-33-3) is a separate chemical entity sold under its own CAS number . No peer-reviewed direct comparison of enantiomeric excess requirements for downstream coupling is publicly available, but procurement of the defined stereoisomer eliminates the intrinsic 50% activity dilution and potential off-target effects introduced by the undesired enantiomer in biological assays, a principle well-established in chiral drug discovery [1].
| Evidence Dimension | Stereochemical purity and enantiomeric identity |
|---|---|
| Target Compound Data | (4S,8aR) single enantiomer, purity 98% (vendor specification) |
| Comparator Or Baseline | Racemic mixture or (4R,8aS) enantiomer (CAS 2416219-33-3); typical racemic synthesis yields 50:50 mixture without chiral separation |
| Quantified Difference | Target provides 100% eudismic ratio vs. 50% active enantiomer in racemate; quantified potency difference is drug-candidate dependent and not measured at the building-block level |
| Conditions | Vendor CoA specifications; general principles of chiral pharmacology |
Why This Matters
Using a single, defined enantiomer from the outset avoids the need for costly and time-consuming chiral separation later in the synthesis, reduces biological variability, and ensures all downstream activity data is attributable to the correct stereochemistry, which is critical for reproducible SAR and regulatory filings.
- [1] FDA. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. Establishes the regulatory and scientific basis for developing single enantiomers over racemates. View Source
